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The table below summarizes copper accumulation capabilities and tolerance levels from recent studies

involving various bacterial and yeast strains.

Microorganism
Strain

Copper
Accumulation
Efficiency

Copper
Tolerance

Key Experimental
Conditions

Citation

Acinetobacter sp.

IrC2

508.01 mg/g of cell

dry weight

Up to 6 mM

CuSO₄ (toxic
threshold); MIC:

10 mM CuSO₄

LB medium; quantified by

Atomic Absorption
Spectrophotometry (AAS)

[1]

E. coli BL21 RIL 4.79 mg/L of

culture (normalized
to OD=1.0)

Up to 2.5 mM

CuSO₄

LB medium; quantified by

ICP-OES analysis

[2]

S. cerevisiae
BJ5465

>400x more than
control strain

Up to 10 mM
CuSO₄

YPD medium; quantified by
ICP-OES analysis

[2]

Recombinant E.
coli (cMBP3)

Not quantitatively
measured

~4 mM CuSO₄

(~160x EC₅₀)
LB medium; tolerance
assessed via growth on

gradient plates

[3]
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Detailed Experimental Protocol for Copper
Accumulation Assay

Based on the methodology from Acinetobacter sp. IrC2 study [1], here is a general protocol for a bacterial

copper accumulation assay that can be adapted.

1. Bacterial Growth and Copper Exposure

Medium Preparation: Grow the bacterial culture (e.g., Acinetobacter sp. IrC2) in a standard rich
medium like Luria Broth (LB).

Copper Stress Application: Supplement the growth medium with a sub-lethal, toxic concentration of
CuSO₄ (e.g., 6 mM). Use an unsupplemented medium as a control [1].

Growth Monitoring: Inoculate the media and incubate with shaking (e.g., at 37°C, 100 rpm). Monitor
cell turbidity (OD₆₀₀) every 3 hours until the stationary phase is reached. Expect a prolonged lag

phase under copper stress [1].

2. Cell Harvesting and Digestion

Harvesting: In the stationary phase, harvest the cells by centrifugation (e.g., 5,000 × g for 20

minutes).
Washing and Drying: Wash the cell pellet with a buffer like phosphate-buffered saline (pH 7) to

remove surface-bound copper. Oven-dry the cells (e.g., at 70°C) to determine the cell dry weight [1].
Acid Digestion: Homogenize the dried cells and disrupt them with concentrated nitric acid (HNO₃) at

a high temperature (e.g., 300°C) until a clear solution is obtained. Dilute to a standard volume with
water [1].

3. Copper Quantification and Analysis

Instrumental Analysis: Quantify the intracellular copper content using Atomic Absorption
Spectrophotometry (AAS).

Set the AAS to a wavelength of 324.9 nm.
Use a copper hollow cathode lamp and acetylene gas.

Prepare a standard curve using known copper concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0
mg/L) for accurate quantification [1].

Alternative Methods: Other sensitive techniques like Inductively Coupled Plasma Optical
Emission Spectrometry (ICP-OES) can also be used, especially for comparing multiple strains [2].

Workflow of a Bacterial Copper Accumulation Assay
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The following diagram outlines the key stages of the protocol.
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Mechanism of Accumulation and Resistance: Bacteria employ various proteins for copper

resistance. In Acinetobacter sp. IrC2, copper stress induced proteins like CopA, CopB, multicopper
oxidase (MCO), universal stress protein (Usp), and superoxide dismutase (SOD), which work

together to bind, export, and detoxify copper ions [1].
Bioengineering for Enhanced Accumulation: Research demonstrates the potential of engineering

non-pathogenic E. coli to express recombinant copper-binding peptides (e.g., fused to Maltose
Binding Protein). These strains show significantly increased copper tolerance, providing a prototype

for advanced bioremediation systems [3].
Strain Selection is Critical: Yeast strains like S. cerevisiae generally show higher copper tolerance

(up to 10 mM) compared to E. coli strains (up to 2.5 mM). When designing an assay, the choice of
microorganism will greatly influence the applicable copper concentrations and the resulting

accumulation efficiency [2].

Important Limitations and Adaptations

Please be aware that the provided protocol is a general framework based on related research. To implement

an 8-HQC-specific assay, you will need to adapt these methods by consulting primary literature that

specifically uses 8-HQC, and determine the optimal concentration, exposure time, and solvent conditions for

this particular chelator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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